molecular formula C10H10O5 B11718138 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid

3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid

Cat. No.: B11718138
M. Wt: 210.18 g/mol
InChI Key: GZFQHYWZHYICQS-UHFFFAOYSA-N
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Description

3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid is an organic compound that features a furan ring substituted with a dioxolane ring and a propenoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid typically involves the reaction of formylfurancarboxylates with excess ethylene glycol in the presence of p-toluene-sulfonic acid. This reaction forms (1,3-dioxolan-2-yl)furancarboxylates, which can then be further processed to yield the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dioxolane ring can be reduced while preserving the furan ring.

    Substitution: The propenoic acid group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of the dioxolane ring.

    Substitution: Substitution reactions can be facilitated by using strong acids or bases as catalysts.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced forms of the dioxolane ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dioxolane ring can also participate in binding interactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C10H10O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)

InChI Key

GZFQHYWZHYICQS-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(O2)C=CC(=O)O

Origin of Product

United States

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